Cas no 15450-72-3 (2-oxo-1,2-dihydroquinolin-8-yl acetate)
2-oxo-1,2-dihydroquinolin-8-yl acetate Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Quinolinone,8-(acetyloxy)-
- (2-oxo-1H-quinolin-8-yl) acetate
- 2-Oxo-1,2-dihydroquinolin-8-yl acetate
- 8-Acetoxycarbostyril
- 2,8-quinolinediol,8-acetate
- 2-hydroxy-8-quinolyl acetate
- 2-hydroxyquinolin-8-yl acetate
- 8-acetoxy-1H-quinolin-2-one
- Acetic acid 2-oxo-1,2-dihydro-quinolin-8-yl ester
- F0914-0226
- SR-01000391350
- SDCCGMLS-0064641.P001
- NSC-108382
- EN300-55269
- 2-oxo-1,2-dihydroquinolin-8-ylacetate
- Oprea1_603418
- 8-acetoxy-(1H)-quinolin-2-one
- CHEMBL293156
- HMS1538A20
- AKOS003368416
- TimTec1_001428
- CB08661
- 2-Oxo-1,2-dihydro-8-quinolinyl acetate #
- AKOS003368332
- LS-07345
- 8-acetoxy-2-quinolone
- NCGC00174440-01
- 8-Acetoxy carbostyril
- CS-0216708
- DTXSID00935000
- 15450-72-3
- SB68614
- SCHEMBL98175
- CBMicro_006411
- BIM-0006405.P001
- SMSF0004112
- MFCD00169013
- NSC108382
- SR-01000391350-1
- SCHEMBL15532332
- EU-0067053
- 2-hydroxy-8-acetoxychinolin
- Z839575750
- Oprea1_240269
- 2(1H)-Quinolinone, 8-(acetyloxy)-
- ALBB-023388
- G23099
- DB-314234
- 2-oxo-1,2-dihydroquinolin-8-yl acetate
-
- MDL: MFCD00169013
- Inchi: 1S/C11H9NO3/c1-7(13)15-9-4-2-3-8-5-6-10(14)12-11(8)9/h2-6H,1H3,(H,12,14)
- InChI Key: UTMRKCQYCLEKDL-UHFFFAOYSA-N
- SMILES: O(C(C)=O)C1=CC=CC2C=CC(NC=21)=O
Computed Properties
- Exact Mass: 203.05800
- Monoisotopic Mass: 203.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- PSA: 59.16000
- LogP: 1.45340
2-oxo-1,2-dihydroquinolin-8-yl acetate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
2-oxo-1,2-dihydroquinolin-8-yl acetate Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-oxo-1,2-dihydroquinolin-8-yl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM241708-5g |
2-Oxo-1,2-dihydroquinolin-8-yl acetate |
15450-72-3 | 97% | 5g |
$711 | 2021-08-04 | |
| Alichem | A189005329-5g |
2-Oxo-1,2-dihydroquinolin-8-yl acetate |
15450-72-3 | 97% | 5g |
$207.03 | 2022-04-02 | |
| Alichem | A189005329-10g |
2-Oxo-1,2-dihydroquinolin-8-yl acetate |
15450-72-3 | 97% | 10g |
$345.05 | 2022-04-02 | |
| Alichem | A189005329-25g |
2-Oxo-1,2-dihydroquinolin-8-yl acetate |
15450-72-3 | 97% | 25g |
$656.60 | 2022-04-02 | |
| TRC | A165060-500mg |
8-Acetoxycarbostyril |
15450-72-3 | 500mg |
$ 110.00 | 2023-09-09 | ||
| TRC | A165060-1g |
8-Acetoxycarbostyril |
15450-72-3 | 1g |
$ 184.00 | 2023-09-09 | ||
| TRC | A165060-5g |
8-Acetoxycarbostyril |
15450-72-3 | 5g |
$ 730.00 | 2023-09-09 | ||
| Chemenu | CM241708-5g |
2-Oxo-1,2-dihydroquinolin-8-yl acetate |
15450-72-3 | 97% | 5g |
$711 | 2022-09-02 | |
| abcr | AB414112-500 mg |
2-Oxo-1,2-dihydroquinolin-8-yl acetate |
15450-72-3 | 500MG |
€254.60 | 2022-06-10 | ||
| abcr | AB414112-1 g |
2-Oxo-1,2-dihydroquinolin-8-yl acetate |
15450-72-3 | 1g |
€322.50 | 2023-04-24 |
2-oxo-1,2-dihydroquinolin-8-yl acetate Suppliers
2-oxo-1,2-dihydroquinolin-8-yl acetate Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
15450-72-3 (2-oxo-1,2-dihydroquinolin-8-yl acetate) Related Products
- 22614-69-3(8-Methoxycarbostyril)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)